2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one is a heterocyclic compound featuring a 1,2,4-triazol-3-one core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 2, a methyl group at position 5, and a 4-phenoxyphenyl moiety at position 2. The trifluoromethyl and chloro groups enhance its lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications . Its synthesis likely involves multi-step reactions, including cross-coupling methodologies such as Suzuki-Miyaura reactions (common in analogous compounds, e.g., ) .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2/c1-13-27-29(19-18(22)11-14(12-26-19)21(23,24)25)20(30)28(13)15-7-9-17(10-8-15)31-16-5-3-2-4-6-16/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSCUMYKLJYEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109087 | |
| Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-5-methyl-4-(4-phenoxyphenyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860784-88-9 | |
| Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-5-methyl-4-(4-phenoxyphenyl)-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860784-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-5-methyl-4-(4-phenoxyphenyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase, which plays a crucial role in bacterial growth and secondary metabolism.
Mode of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein.
Biochemical Pathways
The compound may affect the microbial fatty acid synthase (FAS) pathway. The FAS system is a multidomain enzyme complex that has received considerable attention for its orthogonal structural characteristics relative to the mammalian FAS system and its novelty as a drug target. Reduction in FAS anabolic capacity is anticipated to exert pleotropic effects on cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of the Gram-negative, Gram-positive, and mycobacterial cell walls.
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one is a member of the triazole family, which has gained attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological significance, mechanisms of action, and therapeutic potential based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.79 g/mol. The presence of the triazole ring is significant for its biological activity, as it can act as a bioisostere for amide bonds and is known for its stability against enzymatic degradation.
Antitumor Activity
Several studies have investigated the antitumor properties of triazole derivatives. The triazole moiety has been demonstrated to enhance antiproliferative activity in various cancer cell lines. For instance, compounds containing triazole rings exhibited lower IC50 values in human T-lymphocyte cells (CEM) and human cervix carcinoma (HeLa) cells compared to their amide counterparts .
Table 1: Antitumor Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Parent Compound | CEM | 41 ± 3 |
| Triazole Compound | CEM | 9.6 ± 0.7 |
| Parent Compound | HeLa | Not specified |
| Triazole Compound | HeLa | Not specified |
The mechanism by which triazole compounds exert their effects often involves interaction with key molecular targets within cancer cells. For example, docking studies suggest that these compounds can bind to ATP-binding sites in various kinases, inhibiting their activity and leading to reduced tumor growth .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The biological activity of the triazole scaffold has been linked to its ability to disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis, making it a valuable structure in antifungal drug development .
Anti-inflammatory Effects
Research indicates that triazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .
Study on Triazole Derivatives
A study focused on synthesizing new triazole derivatives showed promising results in inhibiting tumor cell proliferation. The synthesized compounds displayed significant activity against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy .
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity
- The compound exhibits notable antifungal properties, making it a candidate for the development of new antifungal agents. In studies, it has shown efficacy against various fungal strains, including Candida and Aspergillus species.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited lower minimum inhibitory concentrations (MICs) compared to existing antifungal medications, suggesting potential for treating resistant strains .
-
Anticancer Properties
- Research indicates that this triazole derivative may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects.
- Data Table: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| A549 (Lung Cancer) | 20.0 |
| HeLa (Cervical Cancer) | 12.3 |
- Inhibition of Enzymes
Agrochemical Applications
-
Pesticidal Properties
- The compound has shown potential as a pesticide due to its ability to disrupt the metabolic processes of various pests.
- Case Study : Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops while maintaining low toxicity to beneficial insects .
-
Herbicide Development
- Its structural features allow it to interact with plant growth regulators, making it a candidate for herbicide development aimed at controlling weed species resistant to conventional herbicides.
Comparison with Similar Compounds
Compound A : (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Key Differences: Replaces the triazolone core with a pyrazol-3-one ring. The 4-phenoxyphenyl group in the target compound is substituted with a fluorophenyl and a triazolylmethylphenyl group.
- Functional Impact : The pyrazol-3-one scaffold may alter hydrogen-bonding capacity compared to triazolone, affecting binding interactions in biological systems .
Compound B : 3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
- Key Differences: Integrates a pyridinone ring linked to a triazolyl group. The trifluoromethylbenzyl substituent differs from the target compound’s phenoxyphenyl group.
Chloro-Trifluoromethylpyridine Derivatives
Compound C : 3-Chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
- Key Differences: Shares the 3-chloro-5-(trifluoromethyl)pyridinyl group but replaces the phenoxyphenyl-triazolone system with a triazolylsulfanyl bridge between two pyridinyl groups.
- Functional Impact : The sulfur linkage increases molecular rigidity and may influence electron transport properties. Molecular weight (460.18 g/mol) exceeds the target compound’s estimated ~450 g/mol, suggesting divergent solubility profiles .
Comparative Data Table
Research Findings and Mechanistic Insights
- Synthetic Routes : The target compound’s synthesis may parallel methods in , where palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to attach aryl/heteroaryl groups .
- This contrasts with Compound C, whose dual pyridinyl groups may target nicotinic acetylcholine receptors .
- Thermal Stability : While melting points are unreported for the target compound, analogues like Example 76 in exhibit high thermal stability (MP: 252–255°C), implying robustness under storage .
Q & A
Basic: What are the critical steps in synthesizing 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one, and how can regioselectivity be controlled?
Answer:
- Key Steps : The synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl intermediates. For example, coupling 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid derivatives with phenoxyphenyl-substituted triazole precursors under reflux conditions.
- Regioselectivity Control : Solvent polarity (e.g., DMF vs. THF) and temperature gradients are critical. Lower temperatures favor kinetic control, reducing byproduct formation. Monitoring via ¹H-NMR and LC-MS ensures intermediate purity .
Advanced: How can computational methods predict the environmental fate of this compound, and what experimental validation is required?
Answer:
- Computational Prediction : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and partition coefficients (e.g., logP). Tools like EPI Suite or TEST software can simulate hydrolysis and photolysis pathways.
- Experimental Validation : Conduct OECD 301/307 tests to assess aerobic biodegradation in soil/water matrices. High-resolution mass spectrometry (HRMS) identifies degradation metabolites. Environmental persistence studies should align with frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic transformations .
Basic: What spectroscopic techniques are most reliable for structural confirmation of halogenated triazolone derivatives?
Answer:
- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F-NMR).
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine atoms.
- X-ray Crystallography : Use SHELXL for refinement to resolve halogen bonding and torsional angles. SHELX programs are robust for small-molecule crystallography, even with twinned data .
Advanced: How can molecular docking studies guide the design of analogs targeting specific enzymes or receptors?
Answer:
- Target Selection : Prioritize receptors with known ligand-binding pockets compatible with trifluoromethyl and pyridinyl motifs (e.g., kinase inhibitors).
- Docking Workflow :
- Prepare the compound’s 3D structure using Gaussian for DFT optimization.
- Perform flexible docking with AutoDock Vina or Schrödinger Glide, focusing on hydrogen bonding and π-π interactions.
- Validate with MD simulations (AMBER/CHARMM) to assess binding stability.
- ADME Integration : Use SwissADME to predict bioavailability and toxicity, cross-referencing with experimental cytotoxicity assays .
Basic: What are common byproducts during synthesis, and how can they be minimized?
Answer:
- Byproducts : Isomeric triazolones (e.g., 1,3,4-triazole vs. 1,2,4-triazole) or halogen displacement products (e.g., aryl-aryl couplings).
- Minimization Strategies :
- Use anhydrous conditions to suppress hydrolysis.
- Optimize stoichiometry of coupling agents (e.g., EDCI/HOBt).
- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) .
Advanced: What strategies resolve discrepancies between computational bioactivity predictions and experimental assay results?
Answer:
- Root Cause Analysis :
- Check ligand protonation states (pKa shifts in physiological pH).
- Validate force field parameters for trifluoromethyl groups.
- Experimental Follow-up :
- Perform SPR (surface plasmon resonance) for binding affinity measurements.
- Use cryo-EM or X-ray co-crystallography to resolve binding poses.
- Re-optimize QSAR models with corrected conformational data .
Basic: How can HPLC methods be optimized for quantifying this compound in biological matrices?
Answer:
- Column Selection : C18 columns (e.g., Waters XBridge) with 3.5 µm particle size.
- Mobile Phase : Acetonitrile/0.1% formic acid (70:30) for sharp peak resolution.
- Detection : UV at 254 nm (aromatic absorption) or tandem MS for nM-level sensitivity .
Advanced: What approaches assess the compound’s thermal stability for material science applications?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (Td) under N₂/O₂ atmospheres.
- DSC : Identify phase transitions (e.g., glass transition Tg) and crystallinity.
- DFT Calculations : Predict thermal degradation pathways via bond dissociation energies (B3LYP/6-31G**) .
Basic: What safety precautions are necessary when handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, lab coat, and fume hood for powder handling.
- Waste Disposal : Halogenated waste streams (EPA Class D).
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate .
Advanced: How can isotopic labeling (e.g., ¹⁴C/²H) track metabolic pathways in vivo?
Answer:
- Synthesis of Labeled Analog : Incorporate ¹⁴C at the triazolone carbonyl or ²H in the methyl group.
- In Vivo Studies : Administer to model organisms (e.g., rodents), followed by LC-MS/MS analysis of blood/tissue extracts.
- Data Interpretation : Use metabolite ID software (e.g., MetaboLynx) to map biotransformation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
